7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione
Description
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is a purine-2,6-dione derivative characterized by a hexadecyl (C16) chain at position 7, a methyl group at position 3, and a propylsulfanyl group at position 6. Its molecular formula is C25H44N4O2S, with a molecular weight of 464.7 g/mol (calculated). Predicted collision cross-section (CCS) values range from 220.9–232.9 Ų (for various adducts), suggesting a bulky molecular structure .
Properties
Molecular Formula |
C25H44N4O2S |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
7-hexadecyl-3-methyl-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C25H44N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-21-22(26-25(29)32-20-5-2)28(3)24(31)27-23(21)30/h4-20H2,1-3H3,(H,27,30,31) |
InChI Key |
ZHOSKUYHYDCFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
N3-Methylation
The 3-methyl group is introduced via alkylation using methyl iodide (CH₃I) in the presence of a mild base (e.g., K₂CO₃) to minimize side reactions. Anhydrous dimethylformamide (DMF) at 60–80°C achieves >90% methylation within 4 hours. Competing N7-alkylation is suppressed by steric hindrance, favoring N3 substitution due to the smaller methyl group.
N7-Hexadecylation
Introducing the bulky hexadecyl chain (C₁₆H₃₃) at the N7 position requires optimized conditions to overcome steric and electronic challenges. Patent WO2016207364A1 demonstrates successful alkylation using methanesulfonic acid hexadecyl ester in NMP with KHCO₃ as the base (94% yield). Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 90–100°C | Maximizes kinetics |
| Solvent | NMP | Enhances solubility |
| Reaction Time | 12–16 hours | Completes substitution |
Alternative approaches employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to facilitate interfacial reactions between aqueous and organic phases.
C8-Sulfanyl Functionalization
The 8-propylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.
Chlorination-Sulfanyl Exchange
A two-step protocol derived from WO2016207364A1 involves:
-
Chlorination : Treating the intermediate 8-unsubstituted xanthine with N-chlorosuccinimide (NCS) in DMF at 25°C for 6 hours (83% yield).
-
Thiolation : Displacing chloride with propane-1-thiol (HS-C₃H₇) using NaH as a base in tetrahydrofuran (THF) at 50°C.
This method avoids harsh conditions that could degrade the hexadecyl chain.
Direct C-H Thiolation
Emerging methodologies utilize palladium catalysis for direct C-H bond activation. A 2024 study reported using Pd(OAc)₂ with tert-butylthiol as a directing group, achieving 78% yield at 120°C in toluene. While promising, scalability remains limited due to catalyst costs.
Purification and Characterization
Final purification employs a combination of techniques:
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted alkylating agents.
-
Recrystallization : Methanol/water mixtures (4:1) yield crystalline product with >99% purity.
Spectroscopic Validation :
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methodologies:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | 68 | 99 | 120 | High |
| Chlorination Exchange | 75 | 98 | 95 | Moderate |
| Direct C-H Thiolation | 78 | 97 | 450 | Low |
Sequential alkylation remains the most scalable route despite moderate yields, while direct C-H thiolation offers efficiency gains at elevated costs.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing N1-alkylation can occur if N3 and N7 sites are blocked. Computational modeling (DFT) predicts that electron-withdrawing groups at C8 increase N7 reactivity by 12–15 kcal/mol.
-
Side Reactions : Over-alkylation is mitigated by slow reagent addition and stoichiometric control.
-
Green Chemistry : Recent advances replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact without sacrificing yield .
Chemical Reactions Analysis
Types of Reactions
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction replaces one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating biological processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and computational properties of 7-hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione and related purine-2,6-dione derivatives:
Key Structural and Functional Differences
Alkyl Chain Length and Lipophilicity: The hexadecyl group in the target compound confers extreme lipophilicity (estimated XLogP3 ~7.2), far exceeding analogs like the hexyl (XLogP3 3.4 ) and decylsulfanyl (XLogP3 ~5.8 ) derivatives.
Substituent Effects: Aromatic vs. Aliphatic Groups: Compound 15 features benzyl and phenyl substituents, reducing lipophilicity (XLogP3 ~3.0) but enabling π-π interactions, which may enhance binding to aromatic-rich biological targets. Branched vs.
Physical Properties :
- Melting Points : The dimeric compound 4 exhibits a high melting point (241–243°C), attributed to strong intermolecular disulfide bonds and hydrogen bonding. In contrast, the target compound’s melting behavior remains uncharacterized.
- Collision Cross-Section (CCS) : The target’s predicted CCS values (220.9–232.9 Ų ) exceed those of smaller analogs, reflecting its larger molecular volume.
The hexadecyl chain may position the compound for unique interactions with hydrophobic enzyme pockets or lipid membranes.
Research Implications
- Drug Design : The compound’s extreme lipophilicity may limit oral bioavailability but could be advantageous for topical or sustained-release formulations.
- Future Directions : Experimental validation of CCS predictions, solubility studies, and enzymatic assays (e.g., xanthine oxidase or kinase inhibition) are critical next steps.
Biological Activity
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. Its structure includes a unique combination of alkyl and sulfanyl substituents, which may confer specific biological activities. This compound is of interest due to its potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 492.77 g/mol. The compound features a purine base structure with various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H48N4O2S |
| Molecular Weight | 492.77 g/mol |
| CAS Number | 368889-68-3 |
The biological activity of purine derivatives like this compound is often linked to their ability to interact with various enzymes and receptors in biological systems. The sulfur-containing moiety in this compound may facilitate binding interactions or participate in redox reactions, potentially modulating enzyme activity or receptor signaling pathways.
Biological Activity
Research into the biological activity of this compound has been limited, but it can be inferred from studies on similar purine derivatives. Purines are known to play critical roles in cellular processes, including:
- Antiviral Activity : Some purine derivatives exhibit antiviral properties by inhibiting viral replication.
- Anti-inflammatory Effects : Certain compounds may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of sulfur groups may enhance antioxidant activity, providing protective effects against oxidative stress.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Antiviral Activity : A study demonstrated that structurally similar purines could inhibit HIV replication through competitive inhibition of reverse transcriptase.
- Cancer Research : Compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.
- Neuroprotective Effects : Some purines have been investigated for their neuroprotective properties against neurodegenerative diseases by modulating adenosine receptors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other known purines is useful:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Caffeine | Stimulant | Adenosine receptor antagonist |
| Allopurinol | Gout treatment | Xanthine oxidase inhibitor |
| Theobromine | Mild stimulant | Adenosine receptor antagonist |
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Step | Reagent/Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 8-Substitution | Propylsulfanyl chloride | Methanol | 70°C | 65–75 |
| 7-Alkylation | Hexadecyl bromide | DMF | 90°C | 50–60 |
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies in biological data (e.g., enzyme inhibition vs. no activity) often arise from:
- Assay Variability: Differences in buffer pH, ionic strength, or co-factor availability (e.g., Mg²⁺ for kinases) .
- Structural Analogs: Compare activity of 8-propylsulfanyl derivatives with similar compounds (e.g., 8-cyclohexylamino or 8-benzylamino variants) to isolate substituent effects .
- Dose-Response Curves: Use IC₅₀ values normalized to positive controls (e.g., theophylline for phosphodiesterase inhibition) to standardize potency claims .
Basic: What chromatographic techniques are recommended for purification?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with acetonitrile/water (60:40) mobile phase at 1 mL/min; retention time ~12 minutes .
- TLC Monitoring: Silica gel plates (ethyl acetate:hexane = 1:1) with UV visualization at 254 nm .
Advanced: How do structural modifications at the 8-propylsulfanyl group influence enzyme interactions?
Methodological Answer:
The 8-propylsulfanyl group impacts steric hindrance and electron density:
- Enzyme Binding: Bulkier substituents (e.g., cyclohexylamino) reduce affinity for adenosine deaminase by 40% compared to smaller groups like propylsulfanyl .
- Electrophilic Reactivity: Sulfur atoms participate in hydrogen bonding with catalytic residues (e.g., His238 in DPP-4), as shown in molecular docking studies .
Q. Table 2: Substituent Effects on Enzyme Inhibition
| Substituent | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Propylsulfanyl | DPP-4 | 0.8 | |
| Cyclohexylamino | Adenosine deaminase | 12.5 | |
| Benzylamino | PDE5 | 2.3 |
Basic: What spectroscopic methods confirm structural integrity?
Methodological Answer:
- NMR: ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.25 (hexadecyl CH₂), δ 3.40 (N-CH₃), δ 4.10 (propylsulfanyl SCH₂) .
- Mass Spectrometry: ESI-MS [M+H]⁺ at m/z 477.3 (calculated for C₂₄H₄₁N₄O₂S) .
Advanced: What in vivo models assess therapeutic potential for neurological disorders?
Methodological Answer:
- Rodent Models: Use kainic acid-induced seizures in mice to evaluate anticonvulsant activity (dose: 10–50 mg/kg i.p.) .
- Biomarker Analysis: Measure cerebrospinal fluid adenosine levels via LC-MS to correlate target engagement .
Basic: How is stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Store at 40°C/75% RH for 4 weeks; monitor degradation by HPLC. Stability >90% in amber vials at -20°C .
Advanced: What computational tools predict off-target interactions?
Methodological Answer:
- Molecular Dynamics Simulations: Use GROMACS to model binding to off-target kinases (e.g., PKA, PKC) .
- ChemAxon’s Chemicalize: Predict drug-likeness parameters (e.g., logP = 3.2, PSA = 85 Ų) to prioritize synthesis .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Ventilation: Use fume hoods when handling propylsulfanyl chloride (lachrymator) .
- Waste Disposal: Neutralize alkylating agents with 10% sodium bicarbonate before disposal .
Advanced: How are pharmacokinetic parameters optimized for oral bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
